![molecular formula C11H14F2N2O B2364085 3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine CAS No. 2200106-77-8](/img/structure/B2364085.png)
3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine” is a chemical compound with the molecular formula C11H14F2N2O . It is a complex organic molecule that contains elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen .
Molecular Structure Analysis
The molecular structure of “3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine” is characterized by a pyridazine ring substituted at the 6-position with a methyl group and at the 3-position with a 4,4-difluorocyclohexyl group via an oxygen atom .Scientific Research Applications
Antioxidant Activity
Studies have evaluated the antioxidant activity of cyclohexene-fused oxazines, indicating that these compounds are promising sources of biologically active compounds with good antioxidant properties. These activities were assessed through various methods such as trapping ABTS and hydroxyl radicals and inhibiting acetylcholinesterase and hemolysis of erythrocytes by AAPH. The antioxidant mechanism is suggested to occur through electron transfer processes (Guadalupe Firpo et al., 2019).
Antitubercular and Antiparasitic Applications
Derivatives of pyridazine, such as 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, have been studied for their antitubercular properties and repositioned for neglected tropical diseases like visceral leishmaniasis. These studies provide insights into the structure-activity relationships necessary for improving solubility and safety without compromising activity against these diseases (A. M. Thompson et al., 2016).
Antibacterial and Antiparasitic Action
Cyclohexene-fused 1,3-oxazines have shown selective antibacterial and antiparasitic action with low cytotoxic effects. These compounds were effective against a range of bacteria and the parasite Schistosoma mansoni, highlighting their potential as new antibacterial and antischistosomal agents (Maria R M de Brito et al., 2017).
Antimicrobial Activity
Research on pyridine derivatives, including those fused with oxazinones and pyrimidinones, has demonstrated good antibacterial and antifungal activities. These compounds, synthesized using various starting materials, show promise as antimicrobial agents, suggesting their potential utility in combating microbial infections (A. Hossan et al., 2012).
Cytotoxic and Anticancer Properties
Dinuclear gold(III) compounds with bipyridyl ligands have been investigated for their antiproliferative properties against cancer cell lines. These studies focus on understanding the structure-activity relationships and the compounds' interactions with DNA and proteins, aiming to develop potential cytotoxic and anticancer agents (A. Casini et al., 2006).
properties
IUPAC Name |
3-(4,4-difluorocyclohexyl)oxy-6-methylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-8-2-3-10(15-14-8)16-9-4-6-11(12,13)7-5-9/h2-3,9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTSVWRZBONCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

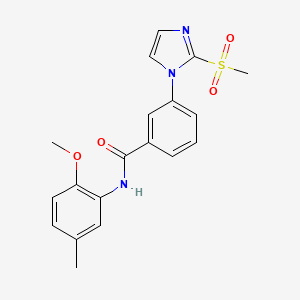
![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2364004.png)
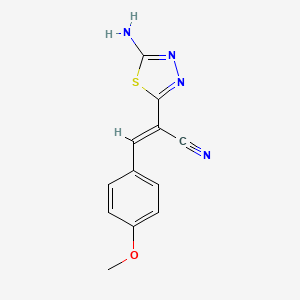
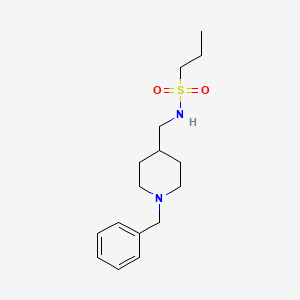
![3-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2364008.png)
![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)
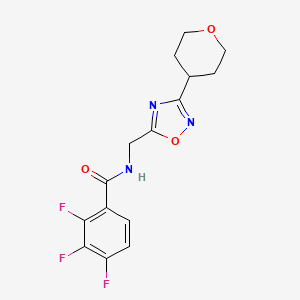
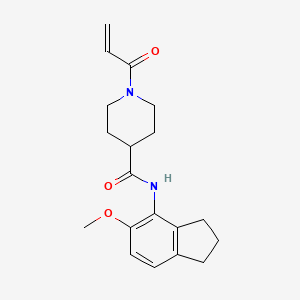
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)
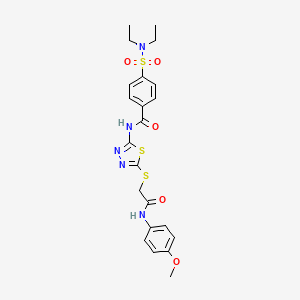
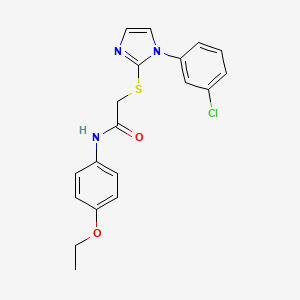
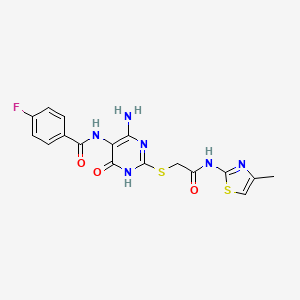
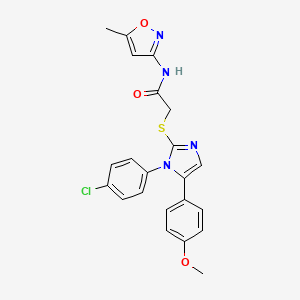
![2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)